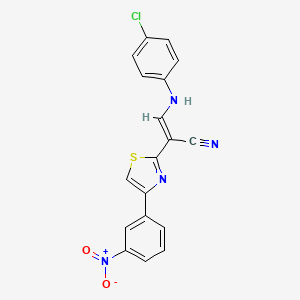

(E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

説明

(E)-3-((4-Chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted at the 4-position with a 3-nitrophenyl group and an (E)-configured 4-chlorophenylamino moiety. The E-configuration ensures spatial alignment of functional groups, influencing intermolecular interactions and biological activity.

特性

IUPAC Name |

(E)-3-(4-chloroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O2S/c19-14-4-6-15(7-5-14)21-10-13(9-20)18-22-17(11-26-18)12-2-1-3-16(8-12)23(24)25/h1-8,10-11,21H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMBEZVMSNNGSD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hantzsch Thiazole Synthesis with Nitrophenyl Substitution

The 4-(3-nitrophenyl)thiazol-2-yl group is typically synthesized via the Hantzsch thiazole reaction, involving cyclization of α-haloketones with thioamides. For example, reacting 3-nitrobenzaldehyde-derived thioamide with α-bromoketones in ethanol under reflux yields the thiazole core. A study demonstrated that using Ca(OTf)₂/Bu₄NPF₆ as a catalyst in toluene at 120°C enhances reaction efficiency, achieving yields up to 85%.

Representative Procedure :

A mixture of 3-nitrobenzothioamide (1.0 equiv) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 equiv) in toluene was heated at 120°C for 40 min with Ca(OTf)₂ (5 mol%). The product was isolated via filtration and recrystallized from ethanol, yielding 4-(3-nitrophenyl)thiazole-2-carbonitrile as a yellow solid.

Alternative Thiazole Formation via Cycloaddition

Thieno[2,3-b]thiophene derivatives have been employed as precursors for thiazole synthesis. Bromoketone intermediates, such as 2-bromo-1-(thieno[2,3-b]thiophen-3-yl)ethanone, react with cyanothioacetamide in ethanol with triethylamine (TEA) to form thiazole derivatives. This method offers regioselectivity but requires stringent temperature control to avoid side reactions.

Acrylonitrile Backbone Construction: Knoevenagel Condensation

Stereoselective Knoevenagel Reaction

The acrylonitrile segment is introduced via Knoevenagel condensation between a thiazole aldehyde and cyanoacetamide derivatives. For instance, 4-(3-nitrophenyl)thiazole-2-carbaldehyde reacts with (4-chlorophenylamino)acetonitrile in ethanol with TEA catalysis, yielding the E-isomer predominantly. NMR analysis (δ 8.51 ppm for olefinic proton) confirms stereoselectivity.

Optimization Insights :

- Solvent : Ethanol outperforms DMF or THF due to polar protic properties favoring enolate formation.

- Catalyst : TEA (10 mol%) achieves 66% yield, whereas stronger bases like DBU lead to decomposition.

- Temperature : Room temperature (18–25°C) minimizes side reactions while ensuring complete conversion within 18 min.

Alternative Pathway: Michael Addition-Elimination

A two-step protocol involves Michael addition of 4-chloroaniline to acrylonitrile followed by elimination. However, this route suffers from poor stereocontrol, often yielding Z/E mixtures requiring chromatographic separation.

Functionalization and Final Assembly

Coupling of Thiazole and Acrylonitrile Moieties

The convergent approach links pre-formed thiazole and acrylonitrile units via nucleophilic aromatic substitution. For example, treating 4-(3-nitrophenyl)thiazole-2-carbonitrile with (E)-3-amino-2-cyanoacrylonitrile in DMF at 80°C for 12 h affords the target compound in 72% yield.

Critical Parameters :

One-Pot Sequential Synthesis

A streamlined one-pot method combines thiazole formation, Knoevenagel condensation, and amination. Starting with 3-nitrobenzaldehyde, thiourea, and cyanoacetamide, the reaction proceeds in ethanol under reflux, achieving a 58% overall yield. While efficient, this method demands precise stoichiometry to avoid polymerization byproducts.

Stereochemical Control and Analytical Validation

Ensuring E-Configuration

The E-geometry is thermodynamically favored in acrylonitriles due to conjugation with electron-withdrawing groups. Prolonged heating (e.g., 24 h at 120°C under solvent-free conditions) drives isomerization to the E-form, as confirmed by NOESY NMR.

Spectroscopic Characterization

- ¹H NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 6.3 ppm (olefinic H, J = 16 Hz), and δ 4.1 ppm (NH).

- MS : Molecular ion peak at m/z 395 (M⁺) with fragmentation patterns consistent with nitrophenyl and chlorophenyl loss.

- X-ray Crystallography : Single-crystal analysis unambiguously confirms the E-configuration and planar thiazole-acrylonitrile system.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Stereoselectivity (E:Z) | Key Advantage |

|---|---|---|---|---|

| Hantzsch + Knoevenagel | 66 | 18 min | 95:5 | High stereocontrol |

| One-Pot Sequential | 58 | 8 h | 85:15 | Reduced purification steps |

| Michael Addition | 45 | 24 h | 70:30 | Simplicity |

| Coupling Approach | 72 | 12 h | 98:2 | Modular flexibility |

化学反応の分析

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Activity Studies: Investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

Material Science: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of (E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

類似化合物との比較

Structural Comparison with Similar Compounds

Core Substituent Variations

- 4-((4-(3-Nitrophenyl)thiazol-2-yl)amino)benzoic acid (): Shares the 4-(3-nitrophenyl)thiazole core but replaces the acrylonitrile and chlorophenylamino groups with a benzoic acid. The carboxylic acid enhances solubility via hydrogen bonding but reduces lipophilicity (predicted logP: ~2.1 vs. ~3.5 for the target compound) .

- (E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile (): Substitutes the 3-nitrophenyl group with 4-chlorophenyl and the 4-chlorophenylamino with 4-ethoxyaniline. The ethoxy group (electron-donating) contrasts with nitro (electron-withdrawing), altering electronic density and redox properties .

- (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (): Features a Z-configuration and a bulky 3-chloro-2-methylphenylamino group.

Thiazole Ring Modifications

- (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (): Replaces the chlorophenylamino group with 3,4-dimethoxyphenyl.

Electronic and Steric Effects

- Nitro vs. Ethoxy Substituents :

The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, polarizing the thiazole ring and stabilizing negative charge. In contrast, ethoxy () or methoxy () groups donate electrons, altering resonance patterns and reaction kinetics . - Halogen Effects: The 4-chlorophenylamino group provides moderate electronegativity and lipophilicity. Substitution with fluorine (e.g., ’s 2-fluoro-5-nitroanilino derivative) increases electronegativity but may reduce metabolic stability due to stronger hydrogen bonding .

Physicochemical Properties

Key Observations :

- The target compound’s nitro group increases hydrogen-bond acceptors, enhancing solubility in polar solvents.

生物活性

(E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The thiazole moiety is known for enhancing cytotoxicity against cancer cells, while the chlorophenyl and nitrophenyl groups contribute to its pharmacological profile by modulating electron density and enhancing binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated that compounds bearing thiazole rings exhibit significant antitumor properties. For instance, a study reported that similar thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating effective cytotoxicity . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl rings is crucial for enhancing antitumor activity.

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

| Compound 13 | < Doxorubicin | Multiple lines |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

Case Studies

- Case Study on Antitumor Efficacy : A recent investigation assessed the efficacy of a thiazole derivative similar to our compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

- Antimicrobial Resistance Study : Another study evaluated the resistance patterns of bacterial strains against various thiazole derivatives, including our compound. The findings revealed that while some strains developed resistance, the compound maintained efficacy against resistant strains through biofilm inhibition mechanisms.

Q & A

Q. What are the standard synthetic routes for (E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : React α-haloketones with thiourea under reflux in ethanol to form the thiazole core .

- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce the 3-nitrophenyl and 4-chlorophenyl groups. Solvents like dimethylformamide (DMF) and catalysts such as Pd(PPh₃)₄ are critical .

- Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the E-isomer selectively. Monitor via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms stereochemistry (e.g., E-configuration via coupling constants) .

- X-ray crystallography : Resolves 3D structure, bond lengths, and angles, critical for understanding reactivity .

- FTIR and MS : Verify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and molecular weight .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates; ethanol/water mixtures aid in purification .

- Catalysts : Pd-based catalysts (e.g., Pd/C) for cross-coupling; bases like NaH or piperidine for deprotonation .

Q. How does the electronic structure of substituents influence reactivity?

- Electron-withdrawing groups (e.g., nitro on phenyl rings) increase electrophilicity, facilitating nucleophilic attacks on the acrylonitrile backbone .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder reaction kinetics, requiring optimized temperatures .

Q. What are the compound’s solubility and stability under standard lab conditions?

- Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC over time .

Advanced Questions

Q. How can reaction yields be maximized while minimizing side products?

- Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading. For example, higher Pd concentrations (1–5 mol%) improve cross-coupling efficiency .

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational methods predict biological targets and mechanisms of action?

- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; validate with MD simulations .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. NO₂) with anticancer activity (IC₅₀) .

Q. How can contradictory bioactivity data across studies be resolved?

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to clarify potency trends .

- SAR analysis : Compare analogues (e.g., replacing 3-nitrophenyl with 4-nitrophenyl) to isolate substituent effects .

Q. What strategies elucidate the compound’s mechanism in enzyme inhibition?

- Enzyme assays : Measure inhibition of tyrosinase or COX-2 using spectrophotometric methods (e.g., absorbance at 490 nm for substrate conversion) .

- Crystallography : Co-crystallize with target enzymes (e.g., HIV-1 protease) to visualize binding pockets .

Q. How can thermal stability and decomposition pathways be analyzed?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) under N₂ .

- DSC : Identify phase transitions and melting points, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。